Cas no 1373128-13-2 ((3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one)

(3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one 化学的及び物理的性質
名前と識別子
-
- 1H-Thieno[3,4-d]imidazol-2(3H)-one, 4-(5-hexyn-1-yl)tetrahydro-, (3aS,4S,6aR)-
- (3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one
- 1373128-13-2
- BC4
- (3as,4s,6ar)-4-(Hex-5-Yn-1-Yl)tetrahydro-1h-Thieno[3,4-D]imidazol-2(3h)-One
- SCHEMBL14822342
- Q27458318
- biotin acetylene
- BDBM50388933
- CHEMBL2063403
-
- インチ: InChI=1S/C11H16N2OS/c1-2-3-4-5-6-9-10-8(7-15-9)12-11(14)13-10/h1,8-10H,3-7H2,(H2,12,13,14)/t8-,9-,10-/m0/s1
- InChIKey: MGFIEEWTLUFGHD-GUBZILKMSA-N
計算された属性
- せいみつぶんしりょう: 224.09833431Da
- どういたいしつりょう: 224.09833431Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27074376-1g |
(3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno[3,4-d]imidazol-2-one |
1373128-13-2 | 1g |
$0.0 | 2023-09-11 | ||
Enamine | EN300-27074376-1.0g |
(3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno[3,4-d]imidazol-2-one |
1373128-13-2 | 1.0g |
$0.0 | 2023-01-15 |
(3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one 関連文献
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
(3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-oneに関する追加情報
Recent Advances in the Study of (3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one (CAS: 1373128-13-2)
The compound (3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one (CAS: 1373128-13-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel bioactive molecules. Its thienoimidazolone core, combined with the hex-5-yn-1-yl side chain, offers a unique pharmacophore that can interact with various biological targets. Researchers have successfully synthesized this compound using advanced asymmetric synthesis techniques, achieving high enantiomeric purity, which is critical for its biological efficacy.
In vitro and in vivo studies have demonstrated that (3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one exhibits promising activity against several disease targets, including inflammatory pathways and oncogenic proteins. Notably, its ability to modulate specific enzyme activities has been linked to potential applications in treating chronic inflammatory diseases and certain types of cancer. These findings are supported by robust experimental data, including X-ray crystallography and NMR spectroscopy, which elucidate the compound's binding modes and interactions with biological macromolecules.
Further investigations into the pharmacokinetic and pharmacodynamic properties of this compound are underway, with preliminary results indicating favorable bioavailability and metabolic stability. These characteristics make it a strong candidate for further preclinical development. Additionally, recent patent filings suggest growing commercial interest in this molecule, particularly for its application in targeted therapies.
In conclusion, (3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one represents a promising avenue for future research in medicinal chemistry. Its unique structural features and demonstrated biological activity underscore its potential as a lead compound for the development of new therapeutic agents. Continued exploration of its mechanisms of action and optimization of its pharmacological profile will be essential to fully realize its clinical potential.
1373128-13-2 ((3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one) 関連製品
- 884-39-9(Methyldopa hydrochloride)
- 887624-46-6(1-Piperidinecarboximidamide, 4-hydroxy-, monohydrochloride)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)
- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 58688-35-0(cyclohexyl(cyclopropyl)methanone)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)



